1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Description
1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring dual aromatic substituents: a 3-fluorophenylmethyl group at the N1 position and a naphthalen-1-ylmethyl group at the N4 position.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2/c23-21-9-3-5-18(15-21)16-24-11-13-25(14-12-24)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15H,11-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLSLGPEMKLVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a vital role in nucleotide synthesis and regulation of adenosine function . This inhibition can lead to various biological effects, including modulation of cellular processes and potential therapeutic benefits.
Comparison with Similar Compounds
Table 1: Comparative Receptor Affinity and Physicochemical Properties
| Compound | R1 Substituent | R2 Substituent | 5-HT1A Ki (nM) | D2 Ki (nM) | logP |
|---|---|---|---|---|---|
| Target Compound | 3-Fluorophenylmethyl | Naphthalen-1-ylmethyl | Not Reported | Not Reported | ~2.3 |
| 1-(3-Chlorophenyl)-4-(naphthylmethyl) | 3-Chlorophenylmethyl | Naphthalen-1-ylmethyl | N/A | N/A | ~2.7 |
| NAN-190 | 2-Methoxyphenyl | Phthalimido-butyl | 0.6 | >1000 | ~3.1 |
| trans-8a | 3-Methoxyphenyl | Cyclohexyl-pyridinyl | 0.028 | 2194 | ~3.5 |
Pharmacological Implications
- 5-HT1A Receptor Affinity : Fluorine’s electronegativity may enhance hydrogen bonding with serine residues in the 5-HT1A binding site, as seen in trans-8a . However, the naphthalene group’s bulk might reduce affinity compared to smaller substituents like methoxy or phthalimido.
- Dopamine D2 Receptor Activity : Arylpiperazines with para-substituted phenyl groups (e.g., 1-(4-chlorophenyl)-4-methylpiperazine ) show moderate D2 affinity . The target compound’s naphthalene group may sterically hinder D2 binding, favoring 5-HT1A selectivity.
- Cytotoxicity : Piperazines with bulky aromatic groups (e.g., 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines ) exhibit cytotoxicity against cancer cells . The naphthalene moiety in the target compound could confer similar properties, though empirical data are lacking.
Biological Activity
1-[(3-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a compound of interest due to its potential biological activities. The compound belongs to the piperazine class, which has been extensively studied for various pharmacological properties, including neuroactive and antimicrobial effects. This article delves into the synthesis, biological activity, and relevant case studies surrounding this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with naphthalen-1-ylmethylpiperazine in the presence of a base. The reaction conditions often include solvent systems like ethanol or dichloromethane, and the process may require purification techniques such as chromatography to isolate the desired product.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties. Below is a summary of key findings:
Antimicrobial Activity
Research has indicated that derivatives of piperazine exhibit significant antimicrobial properties. In one study, compounds similar to this compound were tested against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.4–0.8 μg/mL | |
| Escherichia coli | 0.4–1.6 μg/mL | |
| Pseudomonas aeruginosa | >100 μg/mL |
These findings suggest that while the compound shows potent activity against certain Gram-positive bacteria, it may be less effective against Gram-negative strains like Pseudomonas aeruginosa.
Neuroactive Properties
Piperazine derivatives are known for their neuroactive effects. Studies have shown that compounds with similar structures can act as serotonin receptor modulators, which may contribute to their anxiolytic and antidepressant effects. For instance, a related compound was found to exhibit significant binding affinity for serotonin receptors, indicating potential therapeutic applications in mood disorders.
Case Studies
A notable case study involved the evaluation of a piperazine derivative in an animal model of anxiety. The compound demonstrated a dose-dependent reduction in anxiety-like behavior as measured by the elevated plus maze test. This suggests that this compound may possess anxiolytic properties worth further investigation.
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives can often be linked to specific structural features. The presence of fluorine in the phenyl ring has been associated with increased lipophilicity and improved receptor binding affinity, enhancing the overall efficacy of these compounds. Additionally, modifications on the naphthalene moiety can further optimize activity against targeted biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
